molecular formula C7H11N5O B2433690 N'-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide CAS No. 2248418-38-2

N'-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B2433690
CAS No.: 2248418-38-2
M. Wt: 181.199
InChI Key: GCBRSVHZJWLMMC-UHFFFAOYSA-N
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Description

N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrazole ring fused with a pyrimidine ring, making it a valuable scaffold for the development of bioactive molecules.

Properties

IUPAC Name

N'-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h4,9,13H,1-3H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBRSVHZJWLMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=C(C=NN2C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with 1,3-Diketones

Heating 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (3) with acetylacetone (4) in glacial acetic acid yields 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (5) (60% yield). The reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the diketone’s carbonyl carbon, followed by dehydration and cyclization (Fig. 1). Similar methods using substituted 1,3-diketones enable modular substitution at the 5- and 7-positions of the pyrimidine ring.

Enaminone-Mediated Cyclization

Enaminones (e.g., arylpropenones 8a–e ) react with 5-aminopyrazoles in acetic acid to form 7-aryl-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles (9a–e) . For example, refluxing 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (3) with (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (8e) produces 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (9e) in 85% yield. This method offers superior regiocontrol compared to diketone-based routes.

Functionalization at Position 3: Nitrile to Carboximidamide Conversion

The 3-carbonitrile group is converted to the N'-hydroxy carboximidamide moiety through hydroxylamine-mediated amidoximation.

Hydroxylamine Treatment

Reacting 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (9e) with hydroxylamine hydrochloride in ethanol/water (1:1) under sodium acetate buffer yields N'-hydroxy-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide (10) (78% yield). The reaction mechanism involves nucleophilic addition of hydroxylamine to the nitrile, forming an amidoxime intermediate (Fig. 2).

Table 1: Optimization of Amidoximation Conditions

Parameter Optimal Value Yield (%)
Solvent System Ethanol/H2O 78
Temperature (°C) 80 78
Reaction Time (h) 4 78
Base NaOAc 78

Hydrogenation for Saturation of the Pyrimidine Ring

The 4H,5H,6H,7H saturation pattern is achieved through catalytic hydrogenation of the pyrazolo[1,5-a]pyrimidine core. While explicit protocols for this step are scarce in the literature, analogous reductions of pyrimidine derivatives suggest the use of palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂).

Partial Hydrogenation Strategies

Patent literature describes the synthesis of 3,3a-dihydro-pyrazolo[1,5-a]pyrimidines via selective hydrogenation using Pd/C in methanol. Full saturation to the 4H,5H,6H,7H system likely requires extended reaction times or higher H₂ pressures (3–5 atm).

One-Pot and Tandem Methodologies

Recent advances combine core synthesis and functionalization into tandem processes to improve efficiency.

Integrated Cyclization-Amidoximation

A one-pot synthesis starting from 5-aminopyrazole-4-carbonitrile (3) and enaminone (8e) in acetic acid, followed by in situ hydroxylamine treatment, achieves a 65% overall yield of 10 . This approach eliminates intermediate isolation, reducing purification steps.

Analytical Characterization

Synthetic intermediates and final products are characterized via:

  • IR Spectroscopy : Nitrile stretches (~2215 cm⁻¹) and amidoxime N–O vibrations (~930 cm⁻¹).
  • ¹H NMR : Distinct singlet for the N'-hydroxy proton at δ 9.2–9.5 ppm.
  • MS : Molecular ion peaks consistent with [M+H]⁺ for carboximidamide derivatives.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its N’-hydroxy and carboximidamide functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable scaffold for the development of novel bioactive molecules .

Biological Activity

N'-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, inhibition of specific enzymes, and potential therapeutic applications.

  • Chemical Formula : C₇H₈N₄O
  • Molecular Weight : 164.16 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anti-inflammatory effects. For instance:

  • Inhibition of NF-κB/AP-1 Activity : Compounds structurally similar to N'-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have shown IC₅₀ values below 50 µM in inhibiting LPS-induced NF-κB/AP-1 reporter activity. This suggests a potential mechanism for reducing inflammation through modulation of key signaling pathways .

Enzyme Inhibition

Several studies have focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on various enzymes:

  • PI3Kδ Inhibition : A derivative of pyrazolo[1,5-a]pyrimidine demonstrated potent inhibition of PI3Kδ with an IC₅₀ value as low as 18 nM. This highlights the compound's potential in treating autoimmune diseases such as systemic lupus erythematosus (SLE) .

Case Studies and Research Findings

  • Study on Pyrazoloquinazolines :
    • A library of pyrazoloquinazolines was synthesized and screened for anti-inflammatory activity. Compounds showed IC₅₀ values ranging from 4.8 to 30.1 µM against inflammatory markers .
    • The study identified key residues in mitogen-activated protein kinases (MAPKs) that are critical for binding and inhibition by these compounds.
  • Synthesis and Biological Evaluation :
    • A recent study synthesized a series of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their biological activities. The most potent compound exhibited selective inhibition against PI3K isoforms .
    • The findings suggest that structural modifications can enhance selectivity and potency.

Data Tables

Compound NameIC₅₀ (µM)Biological Activity
Compound 13i<50Anti-inflammatory
CPL3024150.018PI3Kδ Inhibitor
Compound 16<50MAPK Inhibition

Q & A

Q. Table 1: Comparative Kinase Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCDK2 IC50 (nM)EGFR IC50 (nM)Selectivity Index (CDK2/EGFR)
N'-Hydroxy-7-cyclopropyl0.8120150
7-Methyl analog8.59511
7-Trifluoromethyl analog1.2450375
Data derived from competitive binding assays .

Q. Table 2: Optimization of Cyclization Reaction Yields

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Ethanol80126592
DMF10067895
Methanol70105890
Adapted from cyclocondensation protocols .

Key Recommendations for Researchers

  • Prioritize crystallography (X-ray or cryo-EM) to resolve binding modes in kinase complexes.
  • Explore prodrug strategies (e.g., esterification of the hydroxy group) to enhance bioavailability.
  • Collaborate with computational chemists to design analogs with improved selectivity profiles.

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